molecular formula C17H12Cl3NO4S B15108210 5,7-Dichloroquinolin-8-yl 4-chloro-3-ethoxybenzene-1-sulfonate

5,7-Dichloroquinolin-8-yl 4-chloro-3-ethoxybenzene-1-sulfonate

Cat. No.: B15108210
M. Wt: 432.7 g/mol
InChI Key: QLBDTPQMQNKOLV-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl 4-chloro-3-ethoxybenzene-1-sulfonate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinolin-8-yl 4-chloro-3-ethoxybenzene-1-sulfonate typically involves a multi-step process. One common method starts with the preparation of 5,7-dichloroquinoline, which is then reacted with 4-chloro-3-ethoxybenzenesulfonyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinolin-8-yl 4-chloro-3-ethoxybenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

5,7-Dichloroquinolin-8-yl 4-chloro-3-ethoxybenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-yl 4-chloro-3-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties.

    5-Chloro-8-quinolinol: Used in various chemical syntheses.

    5,7-Diiodo-8-hydroxyquinoline: Studied for its potential therapeutic applications.

Uniqueness

5,7-Dichloroquinolin-8-yl 4-chloro-3-ethoxybenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12Cl3NO4S

Molecular Weight

432.7 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-chloro-3-ethoxybenzenesulfonate

InChI

InChI=1S/C17H12Cl3NO4S/c1-2-24-15-8-10(5-6-12(15)18)26(22,23)25-17-14(20)9-13(19)11-4-3-7-21-16(11)17/h3-9H,2H2,1H3

InChI Key

QLBDTPQMQNKOLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)Cl

Origin of Product

United States

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